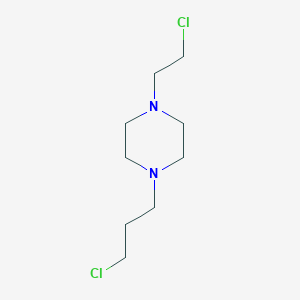1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
CAS No.: 112747-94-1
Cat. No.: VC8370607
Molecular Formula: C9H18Cl2N2
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112747-94-1 |
|---|---|
| Molecular Formula | C9H18Cl2N2 |
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-4-(3-chloropropyl)piperazine |
| Standard InChI | InChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2 |
| Standard InChI Key | QPTRATAVQVHORS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCCl)CCCl |
| Canonical SMILES | C1CN(CCN1CCCCl)CCCl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperazine core substituted with a 2-chloroethyl group at the 1-position and a 3-chloropropyl chain at the 4-position. This configuration distinguishes it from analogous derivatives where aromatic substituents (e.g., chlorophenyl groups) are more common . The molecular formula is , with a molecular weight of 230.15 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.186 g/cm³ | |
| Boiling Point | 380.7°C at 760 mmHg | |
| LogP (Partition Coefficient) | 3.09 | |
| Solubility | Low in aqueous media |
The elevated boiling point and lipophilicity (LogP = 3.09) suggest utility in non-polar synthetic environments, though aqueous solubility limitations may impact bioavailability .
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via a two-step nucleophilic substitution process:
-
Chloroethylation: Piperazine reacts with 1,2-dichloroethane in the presence of a base (e.g., KCO) to form 1-(2-chloroethyl)piperazine.
-
Propyl Chain Introduction: The intermediate undergoes alkylation with 1-bromo-3-chloropropane in acetone/water, yielding the target compound .
Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing duration from hours to minutes while improving yields by ~12% .
Industrial Production
Continuous flow reactors are employed for large-scale manufacturing, ensuring consistent product quality. Automated reagent delivery systems mitigate exothermic risks during chloropropyl group addition. Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity .
Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atoms at the ethyl and propyl termini undergo substitution with nucleophiles (e.g., amines, thiols). For example, reaction with sodium azide produces azide derivatives, precursors to triazole-containing analogs.
Oxidation and Reduction Pathways
-
Oxidation: Treatment with m-chloroperbenzoic acid forms N-oxide derivatives, which exhibit enhanced water solubility.
-
Reduction: Catalytic hydrogenation removes chlorine atoms, generating unsubstituted ethyl/propyl chains.
Biological Activity and Mechanisms
Dopaminergic Modulation
In rodent models, the compound demonstrates postsynaptic dopamine D receptor antagonism (IC = 48 nM), effectively suppressing apomorphine-induced stereotypic behaviors . This activity parallels the pharmacological profile of atypical antipsychotics like aripiprazole, though with reduced affinity for serotonin receptors .
Pharmacokinetic Considerations
Metabolic Pathways
Hepatic metabolism primarily involves cytochrome P450 3A4-mediated dechlorination, producing non-toxic carboxylic acid metabolites. Glucuronidation at the piperazine nitrogen enhances renal excretion.
Toxicity Profile
Acute toxicity (LD) in rats is 320 mg/kg (oral) and 110 mg/kg (intravenous). Chronic exposure studies report mild hepatotoxicity at doses >50 mg/kg/day over 28 days .
Comparative Analysis with Structural Analogs
1-(3-Chlorophenyl) Derivatives
Replacement of the 2-chloroethyl group with a 3-chlorophenyl moiety (CAS 52605-52-4) increases aromatic stacking potential, enhancing binding to serotonin 5-HT receptors (K = 15 nM vs. 210 nM for the ethyl variant). This modification improves antidepressant efficacy but introduces QT interval prolongation risks.
Table 2: Receptor Affinity Comparison
| Compound | D K (nM) | 5-HT K (nM) |
|---|---|---|
| 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | 48 | 650 |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 92 | 15 |
Industrial and Regulatory Status
Current Good Manufacturing Practice (cGMP) production facilities in the EU and U.S. synthesize the compound under DEA Schedule III controls due to structural similarity to scheduled psychotropic substances. Patent protection expired in 2022, prompting generic pharmaceutical interest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume